molecular formula C16H17BrN2O3 B2413674 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097897-53-3

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2413674
CAS No.: 2097897-53-3
M. Wt: 365.227
InChI Key: POMWNFFETVOXNC-UHFFFAOYSA-N
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Description

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a synthetically designed organic compound of significant interest in pharmaceutical and biochemical research. This complex molecule features a unique hybrid structure, combining an azetidine ring linked via a methylene group to a pyrrolidine-2,5-dione (succinimide) scaffold, which is in turn acylated with a 4-bromophenyl acetyl moiety. The presence of the bromine atom on the phenyl ring makes it a valuable intermediate for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal in medicinal chemistry for creating diverse compound libraries for screening. Compounds incorporating the pyrrolidine-2,5-dione group are widely investigated for their potential as enzyme inhibitors, often targeting proteases, kinases, and other hydrolases due to their ability to mimic transition states or form reversible covalent bonds with active site residues. The structural characteristics of this molecule, particularly the succinimide and azetidine components, suggest potential research applications in the development of novel therapeutic agents for conditions such as neurodegenerative diseases, oncology, and inflammatory disorders. Researchers can leverage this compound as a key building block or a potential pharmacophore in structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Handling should only be performed by qualified laboratory personnel.

Properties

IUPAC Name

1-[[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c17-13-3-1-11(2-4-13)7-16(22)18-8-12(9-18)10-19-14(20)5-6-15(19)21/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMWNFFETVOXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 2-(4-bromophenyl)acetyl chloride with an appropriate azetidine derivative under basic conditions.

    Coupling with Pyrrolidine-2,5-dione: The azetidin-3-yl intermediate is then coupled with pyrrolidine-2,5-dione using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
  • 1-({1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
  • 1-({1-[2-(4-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Uniqueness

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various interactions, making this compound a valuable scaffold for drug development and other applications.

Biological Activity

1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine core with a dione functional group and a bromophenyl acetyl substituent, contributing to its pharmacological properties. The molecular formula is C15H16BrN3O2C_{15}H_{16}BrN_{3}O_{2}.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes related to inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways, influencing cell survival and apoptosis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
AntimicrobialExhibits activity against certain pathogens

Anticancer Activity

A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests potential use in cancer therapies targeting resistant tumors.

Anti-inflammatory Effects

In a model of chronic inflammation, the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity indicates its potential application in treating inflammatory diseases like rheumatoid arthritis and osteoarthritis.

Antimicrobial Properties

The compound has shown promising results against specific bacterial strains, indicating its potential as an antimicrobial agent. Further testing is required to evaluate its efficacy in clinical settings.

Q & A

Q. What are the optimal synthetic routes for 1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione, and what reaction conditions ensure high yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azetidine ring via cyclization of precursors like bromoacetyl derivatives under basic conditions (e.g., NaOH in ethanol) .
  • Step 2 : Functionalization of the azetidine ring with a 4-bromophenylacetyl group using nucleophilic acyl substitution (e.g., benzyl halides in anhydrous DMF) .
  • Step 3 : Coupling with pyrrolidine-2,5-dione via alkylation or Mitsunobu reactions, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
    Critical Conditions :
  • Temperature control (0–5°C for cyclization; 60–80°C for coupling).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the azetidine ring protons appear as distinct multiplet signals at δ 3.0–4.0 ppm .
  • X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., azetidine-pyrrolidine dihedral angles ~120°) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ at m/z ~435) .

Q. What in vitro assays are recommended to evaluate its biological activity, and how should data contradictions be addressed?

  • Enzyme Inhibition : Measure IC₅₀ against targets like aromatase or kinases using fluorometric assays. Compare with controls (e.g., aminoglutethimide for aromatase inhibition) .
  • Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Addressing Contradictions :
  • Replicate assays under standardized conditions (pH, temperature).
  • Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
  • Azetidine Ring Modifications : Introduce sp³-hybridized substituents (e.g., methyl) to alter steric bulk and conformational flexibility .
  • Data-Driven SAR : Use IC₅₀ and logP values to correlate substituent properties (Hammett σ, π) with activity .

Q. What reaction mechanisms explain its susceptibility to oxidation or hydrolysis under specific conditions?

  • Oxidation : The pyrrolidine-2,5-dione moiety undergoes radical-mediated oxidation in acidic conditions, forming hydroxylated byproducts .
  • Hydrolysis : The azetidine ring’s strained structure is prone to ring-opening in aqueous basic media (pH >10), yielding linear amines .
    Mitigation : Use stabilizers (e.g., antioxidants like BHT) or anhydrous solvents during synthesis/storage .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, Fe₂O₃@SiO₂/In₂O₃ catalysts improve coupling efficiency by 30% .
  • Flow Chemistry : Use continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., dimerization) .

Q. How can advanced analytical techniques resolve ambiguities in its three-dimensional conformation?

  • Dynamic NMR : Monitor restricted rotation of the 4-bromophenyl group at variable temperatures (e.g., coalescence temperature analysis) .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental (X-ray) bond lengths/angles to validate conformers .

Q. What methodologies assess its stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to HCl (0.1M, 40°C) or NaOH (0.1M, 60°C) for 24–72 hours, followed by HPLC analysis to quantify degradation .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C indicates thermal stability) .

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